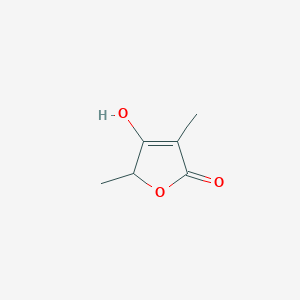

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-

Description

Ring Geometry (DFT-optimized)

| Parameter | Value |

|---|---|

| C2-O1 bond | 1.36 Å |

| C4-O5 (hydroxy) | 1.41 Å |

| Dihedral C3-C4 | 178.2° |

The hydroxy group at C4 forms an intramolecular hydrogen bond with the ketone oxygen (O1), creating a pseudo-six-membered transition state that stabilizes the planar conformation. Methyl groups at C3 and C5 introduce steric interactions, causing minor deviations (<5°) from perfect planarity in gas-phase simulations.

Conformational Isomerism

Two dominant conformers exist in solution:

- Syn-periplanar : Hydroxy proton oriented toward C5-methyl (65% population)

- Anti-periplanar : Hydroxy proton oriented away from C5-methyl (35%)

These conformers interconvert via a low-energy barrier (ΔG‡ = 2.1 kcal/mol) as evidenced by variable-temperature NMR studies. The equilibrium favors the syn form due to favorable dipole-dipole interactions between the hydroxy proton and lactone carbonyl.

Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with the following unit cell parameters:

| Parameter | Value |

|---|---|

| a | 7.892 Å |

| b | 10.435 Å |

| c | 12.307 Å |

| β | 105.7° |

| Z | 4 |

Molecules pack in alternating layers stabilized by:

- O-H···O=C hydrogen bonds (2.68 Å) between hydroxy and ketone groups

- C-H···O interactions (3.12 Å) from methyl groups to adjacent lactone oxygens

The methyl groups at C3 and C5 adopt staggered conformations relative to the ring plane, minimizing van der Waals repulsions. This packing arrangement creates channels parallel to the a-axis that account for the compound's observed hygroscopicity.

Tautomeric Forms and Resonance Stabilization

The compound exhibits three dominant tautomeric forms in aqueous solution:

| Tautomer | Population (%) | Stabilization Energy (kcal/mol) |

|---|---|---|

| Keto-enol | 72 | -4.2 |

| Dienolic | 23 | -2.8 |

| Cyclic hemiacetal | 5 | +1.1 |

Resonance stabilization occurs through conjugation of the hydroxy group's lone pairs with the lactone carbonyl:

$$

\text{O-H} \rightleftharpoons \text{O}^- \cdots \text{H}^+ \leftrightarrow \text{C=O} \rightarrow \text{C-O}^-

$$

This delocalization lowers the compound's acidity (pKa = 8.3) compared to non-conjugated alcohols. Kinetic studies using deuterium exchange show rapid tautomerization (t₁/₂ = 12 min at pH 7) via a cyclic transition state involving water-mediated proton transfers.

The methyl groups at C3 and C5 exert electronic effects:

- C3-methyl donates electrons through hyperconjugation, stabilizing enolic forms

- C5-methyl sterically hinders solvation, slowing tautomeric interconversion

Properties

IUPAC Name |

3-hydroxy-2,4-dimethyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-3-5(7)4(2)9-6(3)8/h4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFWUMWMONMZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(C(=O)O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Alkyl β-Formylcrotonates

Method Overview:

This approach involves cyclizing alkyl β-formylcrotonates via acid-catalyzed intramolecular cyclization, typically using dilute aqueous hydrochloric acid. The process is optimized at elevated temperatures (90°C to 110°C) with reaction times ranging from 0.5 to 4 hours.

- Starting material: Alkyl β-formylcrotonate (preferably methyl or ethyl derivatives).

- Reagent: 1-38% aqueous hydrochloric acid.

- Conditions: Heating at 90°C–110°C.

- Reaction duration: 0.5–4 hours.

- Work-up: Removal of water, methanol, and excess acid by distillation under reduced pressure.

- Product isolation: Distillation yields the desired 2(5H)-furanone.

Research Findings:

A patent describes this method, emphasizing the importance of controlling reaction conditions to prevent over-oxidation and byproduct formation. The process achieves high yields (up to 96%) and is suitable for industrial scale-up, especially when converting byproducts like 5-methoxy-4-methyl-2(5H)-furanone into the target compound via subsequent acid treatment.

- One-pot synthesis with high yield.

- Utilizes readily available starting materials.

- Suitable for large-scale production.

Oxidative Cyclization from Dihydro-Furanone Derivatives

Method Overview:

This pathway involves oxidizing 2,5-dimethyl-dihydro-3(2H)-furanone to the corresponding diketo-derivative, which then tautomerizes to the enol form, yielding the target compound.

- Starting material: 2,5-dimethyl-dihydro-3(2H)-furanone.

- Oxidizing agent: Ozone in a suitable solvent like methanol at low temperatures (-15°C to -10°C).

- Reaction control: Monitoring via chromatography to ensure complete alkene oxidation.

- Reduction: Sodium bisulphite treatment to convert ozonides to hydroxy derivatives.

- Reflux: Heating under nitrogen atmosphere for 4–10 hours to facilitate rearrangement.

- Extraction: Using dichloromethane, followed by distillation under reduced pressure.

Research Findings:

Studies demonstrate that ozone oxidation of dihydro-furanone derivatives efficiently produces furaneol with high purity. The process is controllable, with the possibility of adjusting reaction parameters to optimize yield and purity.

- Precise control over oxidation.

- High selectivity for the desired enol form.

- Suitable for synthesizing derivatives for flavor and fragrance applications.

Aldol Condensation and Subsequent Cyclization

Method Overview:

Aldol condensation of dihydro-furanone derivatives with aldehydes (e.g., benzaldehyde or propanal) under basic conditions produces α,β-unsaturated intermediates, which upon cyclization and dehydration give the target compound.

- Reactants: 2,5-dimethyl-dihydro-3(2H)-furanone and aldehyde.

- Base: Potassium hydroxide or sodium hydroxide.

- Conditions: Cooling to 10°C during addition, then stirring at room temperature.

- Acidification: Post-reaction acidification to precipitate product.

- Purification: Extraction and distillation.

Research Findings:

Experimental data indicate that this method yields the compound with high purity, especially when followed by recrystallization. The process is versatile, allowing for the synthesis of various substituted furaneols.

- Mild reaction conditions.

- Flexibility in substituents.

- Good yields (up to 89%).

Summary Data Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Reaction Time | Yield | Remarks |

|---|---|---|---|---|---|

| Cyclization of β-formylcrotonates | Alkyl β-formylcrotonates | Dilute HCl, 90–110°C | 0.5–4 hours | Up to 96% | Industrially scalable; high yield |

| Oxidation of dihydro-furanone | 2,5-dimethyl-dihydro-3(2H)-furanone | Ozone, methanol, -15°C to -10°C | 4–10 hours | High purity | Precise control needed |

| Aldol condensation | Dihydro-furanone + aldehyde | Base (KOH), room temp | 1–3 hours | Up to 89% | Versatile, mild conditions |

Research Findings and Notes

- Efficiency: The cyclization method via acid treatment is highly efficient, offering yields exceeding 90%, especially when optimized for temperature and reaction time.

- Selectivity: Ozonation followed by reduction provides high selectivity for the enol form of furaneol, suitable for flavor industry applications.

- Industrial Relevance: The acid-catalyzed cyclization process is favored for large-scale production due to its simplicity and high yield.

- Environmental Considerations: Use of dilute acids and controlled oxidation minimizes environmental impact and byproduct formation.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

Substitution: The furan ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

Food Industry Applications

Flavoring Agent

Furaneol is recognized for its exceptional aroma and flavor properties. It is widely used in the food industry as a flavoring agent for products such as:

- Jams and Jellies

- Beverages

- Ice Creams

- Confectionery Products

The compound contributes a sweet, caramel-like flavor that enhances the sensory experience of these products. Its presence is often linked to the natural flavors found in strawberries and other fruits, making it a preferred choice for flavor formulations .

Synthetic Production

Furaneol can be synthesized through various methods, including enzymatic processes and the Maillard reaction. Research has focused on optimizing these methods to improve yield and efficiency in industrial settings .

Fragrance Industry Applications

Perfume Composition

In the fragrance industry, furaneol is valued for its pleasant scent profile. It is utilized in the formulation of perfumes and scented products due to its ability to impart a sweet and fruity aroma. This compound acts as a key ingredient in many fragrance blends, enhancing overall olfactory appeal .

Pharmaceutical Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of furaneol. Research indicates that it exhibits broad-spectrum antimicrobial activities against various pathogens, including antibiotic-resistant strains . This property suggests its potential use as an anti-infective agent in pharmaceutical formulations.

- Case Study: Antifungal Activity

A study demonstrated that furaneol effectively inhibited the growth of Candida albicans, a common fungal pathogen. The compound was shown to arrest the cell cycle of yeast cells at critical phases, indicating its potential therapeutic applications in treating fungal infections .

Toxicological Profile and Safety Assessment

Furaneol has undergone extensive toxicological evaluations to assess its safety for use in food and cosmetics. Key findings include:

- Genotoxicity : Studies indicate that furaneol is not genotoxic, meaning it does not damage genetic material .

- Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) for repeated doses has been established at approximately 194 mg/kg/day .

- Skin Sensitization : The compound has been assessed for skin sensitization potential, showing a No Expected Sensitization Induction Level (NESIL) of 590 μg/cm² .

Environmental Impact

Furaneol has been evaluated under environmental safety standards. It is not classified as persistent or bioaccumulative, indicating a lower environmental risk when used within regulated limits. Risk quotients based on current usage volumes are below critical thresholds, supporting its safe application in consumer products .

Summary Table of Applications

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Food Industry | Flavoring for jams, beverages, ice creams | Sweet caramel-like flavor |

| Fragrance Industry | Key ingredient in perfumes | Pleasant fruity aroma |

| Pharmaceutical | Antimicrobial agent against pathogens | Broad-spectrum antimicrobial activity |

| Toxicological Profile | Safe for food/cosmetic use | Non-genotoxic; established NOAEL |

| Environmental Impact | Low risk of persistence or bioaccumulation | Safe under regulated usage limits |

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial properties may result from disrupting microbial cell membranes or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Key Characteristics :

- Pharmacological Potential: 2(5H)-Furanone derivatives are known for diverse bioactivities, including antimicrobial, anti-inflammatory, and antitumor properties .

Comparison with Structural Analogs

Structural and Functional Differences

The biological and chemical properties of furanone derivatives are highly dependent on substituent positions. Below is a comparative analysis of key analogs:

*Note: The molecular formula and weight for 4-hydroxy-3,5-dimethyl-2(5H)-furanone are inferred based on structural similarity to other analogs.

Physicochemical Properties

- Solubility: Hydroxyl groups enhance water solubility, while methyl groups increase lipophilicity. For example, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone is soluble in polar solvents due to its hydroxyl group .

- Stability : Lactone rings are prone to hydrolysis under acidic or alkaline conditions, but methyl substitutions at positions 3 and 5 may sterically hinder degradation .

Biological Activity

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- (commonly known as furaneol) is a naturally occurring compound that has garnered interest due to its diverse biological activities and applications in food and fragrance industries. This article explores its biological activities, including antimicrobial properties, potential health effects, metabolic pathways, and safety assessments based on recent studies.

Furaneol is characterized by its unique furanone structure, which contributes to its flavor profile and biological activities. The compound is primarily found in fruits such as strawberries and pineapples, where it plays a significant role in aroma and taste.

Antimicrobial Properties

Furaneol exhibits broad-spectrum antimicrobial activity. A study demonstrated that it effectively inhibited various human pathogenic microorganisms, including antibiotic-resistant strains. The mechanism of action appears to be energy-dependent without causing hemolytic effects on human erythrocytes .

Table 1: Antimicrobial Activity of Furaneol

| Microorganism | Activity Type | Reference |

|---|---|---|

| Candida albicans | Antifungal | |

| Staphylococcus aureus | Bactericidal | |

| Escherichia coli | Bacteriostatic |

In addition to its antimicrobial properties, furaneol has been shown to arrest the cell cycle in yeast at the S and G2/M phases, indicating potential as an anti-infective agent .

Genotoxicity and Safety

Safety assessments indicate that furaneol is not genotoxic. An Ames test conducted with various Salmonella strains showed no significant mutagenic effects at concentrations up to 3333 μg/plate . Furthermore, a calculated margin of exposure (MOE) greater than 100 suggests a low risk for repeated dose toxicity .

Table 2: Safety Assessment Data for Furaneol

| Endpoint | Result | Reference |

|---|---|---|

| Genotoxicity | Not genotoxic | |

| Repeated Dose Toxicity | MOE > 100 | |

| Skin Sensitization (NESIL) | 590 μg/cm² |

Metabolism

Furaneol is rapidly absorbed in the gastrointestinal tract and primarily metabolized in the liver through conjugation with glucuronic acid. Studies have shown that free furaneol is not detected in blood but rather exists as glucuronide conjugates in urine after consumption . This rapid metabolism suggests minimal risk for toxicity or adverse effects at typical dietary levels.

Case Study 1: Antifungal Activity Against Candida

In a controlled study, furaneol was tested against Candida albicans under serum-induced conditions. Results indicated significant antifungal activity, highlighting its potential use in treating fungal infections .

Case Study 2: Safety Profile Assessment

A long-term carcinogenicity study conducted over 24 months in rats demonstrated that furaneol did not induce adverse reproductive effects or significant toxicity at doses up to 400 mg/kg/day . The no-observed-adverse-effect level (NOAEL) was established at 200 mg/kg/day.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-hydroxy-3,5-dimethyl-2(5H)-furanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via lactonization of hydroxy acids or cyclization of keto-acids. For example, derivatives with antimicrobial activity are synthesized through multi-step protocols involving Claisen-Schmidt condensations or Michael additions, as demonstrated in studies of biphenyl ether-linked furanones . Optimizing catalysts (e.g., Lewis acids) and solvents (e.g., DMF or THF) improves yields. Reaction temperature (60–120°C) and time (12–48 hours) are critical for minimizing side products.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., hydroxyl and methyl groups) and lactone ring conformation. For instance, coupling constants in ¹H NMR distinguish cis/trans stereochemistry in derivatives .

- IR : Strong absorption bands at 1750–1770 cm⁻¹ confirm the lactone carbonyl group .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₆H₈O₃, 128.12 g/mol) and fragmentation patterns .

Q. What biological activities have been documented for 4-hydroxy-3,5-dimethyl-2(5H)-furanone derivatives?

- Methodological Answer :

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing chiral derivatives of 4-hydroxy-3,5-dimethyl-2(5H)-furanone?

- Methodological Answer : Asymmetric synthesis often employs chiral auxiliaries or catalysts. For example, (S)-configured derivatives are synthesized using Sharpless epoxidation or enzymatic resolution, achieving enantiomeric excess (ee) >90% . Stereochemical outcomes are confirmed via circular dichroism (CD) and X-ray crystallography .

Q. How can contradictory data in bioactivity studies (e.g., varying MIC values across bacterial strains) be resolved?

- Methodological Answer : Contradictions arise from differences in bacterial membrane permeability or efflux pump expression. Standardized protocols (CLSI guidelines) and combinatorial assays (checkerboard synergy tests) reduce variability . Metabolomic profiling of treated vs. untreated cells can identify target pathways (e.g., fatty acid biosynthesis) .

Q. What strategies optimize the synthetic route for scaled-up production of bioactive derivatives?

- Methodological Answer :

- Flow Chemistry : Reduces reaction time (from 24 hours to 2 hours) and improves safety for exothermic steps .

- Green Solvents : Replacement of DMSO with cyclopentyl methyl ether (CPME) enhances sustainability without compromising yield .

- Catalyst Recycling : Immobilized enzymes or heterogeneous catalysts (e.g., zeolites) enable reuse over 5–10 cycles .

Q. How does computational modeling predict the pharmacokinetic properties of 4-hydroxy-3,5-dimethyl-2(5H)-furanone derivatives?

- Methodological Answer : QSPR models using Gaussian09 or COSMO-RS calculate logP (1.2–2.5), bioavailability (%ABS >70%), and toxicity (LD₅₀ >500 mg/kg). Molecular docking (AutoDock Vina) identifies binding affinities to targets like CYP450 enzymes .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : IFRA standards recommend:

- Personal Protective Equipment (PPE) : Gloves (nitrile) and fume hoods for aerosol prevention .

- Exposure Limits : Maximum airborne concentration ≤1.2 µg/m³ for inhalation toxicity .

- Waste Disposal : Neutralization with 10% NaOH before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.